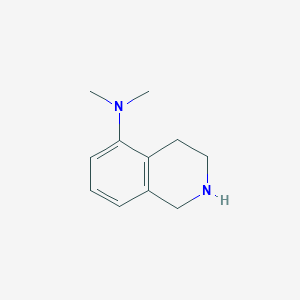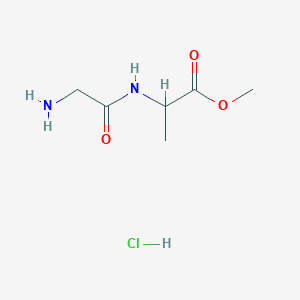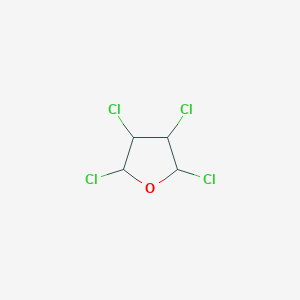
2,3,4,5-Tetrachlorooxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrachlorooxolane: is a chlorinated organic compound with the molecular formula C4H2Cl4O It is a derivative of oxolane, where four hydrogen atoms are replaced by chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachlorooxolane typically involves the chlorination of oxolane under controlled conditions. One common method is the direct chlorination of oxolane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete substitution of hydrogen atoms by chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous introduction of oxolane and chlorine gas into the reactor, with the reaction mixture being continuously stirred and heated to maintain the desired temperature.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrachlorooxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachlorocarboxylic acids.
Reduction: Reduction reactions can convert it back to oxolane or partially chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Tetrachlorocarboxylic acids.
Reduction: Oxolane or partially chlorinated oxolanes.
Substitution: Various substituted oxolanes depending on the nucleophile used.
科学的研究の応用
2,3,4,5-Tetrachlorooxolane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
作用機序
The mechanism of action of 2,3,4,5-Tetrachlorooxolane involves its interaction with various molecular targets. The chlorine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
2,3,4,5-Tetrachlorooxolane can be compared with other chlorinated oxolanes and related compounds:
2,3,4,6-Tetrachlorooxolane: Similar structure but with chlorine atoms at different positions.
2,3,5,6-Tetrachlorooxolane: Another isomer with a different arrangement of chlorine atoms.
Tetrachlorophenol: A related compound with a phenol ring instead of an oxolane ring.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds.
特性
分子式 |
C4H4Cl4O |
|---|---|
分子量 |
209.9 g/mol |
IUPAC名 |
2,3,4,5-tetrachlorooxolane |
InChI |
InChI=1S/C4H4Cl4O/c5-1-2(6)4(8)9-3(1)7/h1-4H |
InChIキー |
YEGKLAWNZAYENJ-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(OC1Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13898251.png)
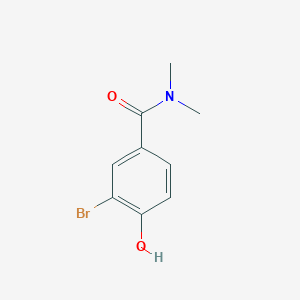
![1-[4-[5-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B13898271.png)
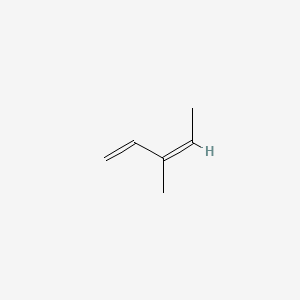
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride](/img/structure/B13898295.png)
![[6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13898297.png)
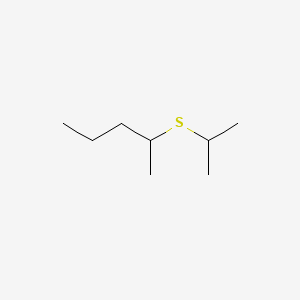
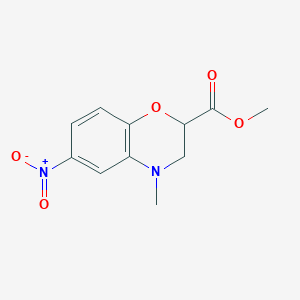
![1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone](/img/structure/B13898310.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)
![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)
